molecular formula C8H12O6SSi B187332 Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]- CAS No. 143282-00-2

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-

Cat. No. B187332
M. Wt: 264.33 g/mol
InChI Key: FAAAJISQTSQWQA-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-” is a chemical compound with the formula C8H12O6SSi . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .


Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives, including “Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-”, involves the addition of sulfur trioxide and fuming sulfuric acid . Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-” is derived from benzenesulfonic acid, with the addition of a trihydroxysilyl ethyl group . The chemical formula of the sulfonic group is -SO3H .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

Benzenesulfonic acid forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts .

Safety And Hazards

“Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-” is classified as a skin corrosive/irritation Category 1C and serious eye damage/eye irritation Category 1 . It causes severe skin burns and eye damage .

properties

IUPAC Name

4-(2-trihydroxysilylethyl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6SSi/c9-15(10,11)8-3-1-7(2-4-8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAJISQTSQWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](O)(O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447361
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-

CAS RN

143282-00-2
Record name Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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